7-Methylbenzo[d]isothiazol-3-amine
Description
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
7-methyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
HGPUPIMHINQPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NS2)N |
Origin of Product |
United States |
Preparation Methods
Ring-Closure of β-Iminothioamides Using Oxidizing Agents
A classical and effective method for preparing amino-substituted isothiazoles involves the ring-closure of β-iminothioamides with oxidizing agents such as hydrogen peroxide, chloramine, chloramine T, or persulfates. This method is relevant for this compound synthesis when starting from appropriately substituted β-iminothioamide precursors.
Reaction Scheme:
$$
\text{β-iminothioamide} \xrightarrow[\text{oxidizing agent}]{\text{H}2\text{O}2, \text{chloramine, etc.}} \text{this compound}
$$-
- The β-iminothioamide precursor must bear a methyl substituent at the 7-position (corresponding to the aromatic ring) and an amino group precursor at the 3-position.
- The ring closure proceeds via oxidation-induced cyclization forming the N–S bond characteristic of isothiazoles.
- The reaction is typically conducted in aqueous alkaline media, often at low temperatures (0–18 °C) to control reaction rates and yields.
N-Bromosuccinimide (NBS)-Induced Activation of Aryl tert-Butyl Sulfoxides
A modern approach involves the activation of aryl tert-butyl sulfoxides using N-bromosuccinimide (NBS), followed by conversion to sulfinimides and a Wittig-like reaction to form benzo[d]isothiazole derivatives. This method allows the introduction of substituents at the 3-position and tolerates various functional groups.
-
- Mild reaction conditions at room temperature.
- High tolerance for substituents, including methyl groups at the 7-position.
- Fast reaction times.
Metal-Free Visible-Light-Promoted Synthesis via Iminyl Radicals
A green chemistry method involves the formation of the N–S bond under visible light irradiation using α-amino-oxy acid precursors and an acridinium photocatalyst. This method is notable for its mild conditions and sustainability but is less efficient for unsubstituted 3-position isothiazoles.
-
- Requires α-amino-oxy acid precursors with methyl substitution at the 7-position.
- May need optimization for amino group introduction at position 3.
Copper(II)-Mediated C–S/N–S Bond Formation
Shi et al. reported a copper(II)-mediated method for synthesizing benzo[d]isothiazolones via C–H activation and coupling with molecular sulfur under aerobic conditions. While focused on benzo[d]isothiazolones, this method can be adapted for amino-substituted benzo[d]isothiazoles by modifying substrates and reaction conditions.
-
- Use of Cu(OAc)₂·H₂O as catalyst, Ag₂O as oxidant, and tetrabutylammonium iodide as additive.
- Reaction temperature around 90 °C in dichloromethane.
- Compatible with electron-withdrawing and heterocyclic substituents.
-
- Starting from 7-methyl-substituted benzamides with appropriate amino precursors.
- Aerobic sulfur incorporation and ring closure.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to this compound |
|---|---|---|---|---|
| β-Iminothioamide ring-closure (oxidizing agents) | β-iminothioamide precursor, H₂O₂/chloramine, NaOH, 0–18 °C | Classical, reliable, scalable | Requires precursor synthesis | High – direct route to amino-isothiazole |
| NBS-induced activation of aryl tert-butyl sulfoxides | Aryl tert-butyl sulfoxide, NBS, room temp | Mild, fast, functional group tolerant | Use of NBS, may need further steps | Moderate – needs amino group introduction |
| Visible-light-promoted iminyl radical cyclization | α-amino-oxy acids, acridinium photocatalyst, blue light | Green, mild, sustainable | Lower yield for unsubstituted 3-position | Possible with optimization |
| Copper(II)-mediated C–S/N–S bond formation | Cu(OAc)₂·H₂O, Ag₂O, TBAI, DCM, 90 °C | Broad substrate scope, aerobic | Elevated temperature, catalyst cost | Potential with substrate modification |
Summary and Recommendations
The β-iminothioamide ring-closure method using oxidizing agents is the most direct and historically validated approach for synthesizing amino-substituted benzo[d]isothiazoles such as this compound. It involves preparing a suitable β-iminothioamide precursor bearing the 7-methyl substituent, followed by oxidative cyclization.
Modern methods such as NBS-induced activation and visible-light-promoted synthesis offer milder and more sustainable alternatives, with the potential for functional group tolerance and green chemistry benefits. However, these may require additional steps to install the amino group at position 3.
The copper(II)-mediated method provides a versatile route for benzo[d]isothiazole derivatives and could be adapted for this compound synthesis, especially when starting from benzamide precursors.
Optimization of reaction conditions, substrate design, and purification techniques are critical for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
7-Methylbenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoisothiazol-3-amines
7-Chlorobenzo[d]isothiazol-3-amine
- Molecular Formula : C₇H₅ClN₂S
- Molecular Weight : 184.65 g/mol
- Higher molecular weight (184.65 vs. 164.22) due to chlorine’s atomic mass. Applications: Likely used as a halogenated intermediate in cross-coupling reactions or medicinal chemistry for targeted bioactivity .
7-Bromobenzo[d]isothiazol-3-amine (Hypothetical Analog)
- Expected Properties :
- Molecular weight ~229.09 g/mol (C₇H₅BrN₂S).
- Bromine’s larger atomic radius and polarizability could improve binding affinity in receptor-ligand interactions but reduce metabolic stability compared to methyl derivatives.
Heterocyclic Variants: Isoxazole vs. Isothiazole
7-Methylbenzo[d]isoxazol-3-amine
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
- Key Differences :
- The isoxazole ring contains oxygen instead of sulfur, reducing aromaticity and altering dipole moments.
- Lower molecular weight (148.16 vs. 164.22) due to oxygen’s lower atomic mass.
- Reactivity: Isoxazoles are more prone to ring-opening reactions under acidic or reductive conditions compared to isothiazoles.
- Applications: Used in fluorescence materials and as intermediates in agrochemical synthesis .
Methyl-Substituted Polycyclic Aromatic Hydrocarbons (PAHs)
These compounds are environmental contaminants monitored via HPLC or GC-MS, with detection limits as low as 0.202 ng/L in water . Unlike 7-Methylbenzo[d]isothiazol-3-amine, PAHs lack heteroatoms and amine functionality, limiting their utility in drug design but highlighting their environmental significance .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Heteroatom | Key Applications |
|---|---|---|---|---|---|
| This compound | C₈H₈N₂S | 164.22 | Methyl | S, N | Pharmaceuticals, Materials |
| 7-Chlorobenzo[d]isothiazol-3-amine | C₇H₅ClN₂S | 184.65 | Chlorine | S, N | Synthetic Intermediates |
| 7-Methylbenzo[d]isoxazol-3-amine | C₈H₈N₂O | 148.16 | Methyl | O, N | Fluorescence Probes |
| 7-Methylbenzo[a]pyrene | C₂₁H₁₄ | 266.33 | Methyl | None | Environmental Monitoring |
Research Implications
- Synthetic Utility : Chloro and bromo derivatives are valuable for Suzuki-Miyaura couplings, whereas methylated variants may optimize pharmacokinetic properties .
- Environmental Relevance : Analytical methods for PAHs (e.g., 7-Methylbenzo[a]pyrene) could be adapted for detecting benzoisothiazole derivatives in environmental samples .
Q & A
Q. Table 1: Comparison of Synthetic Routes for Analogous Compounds
*Hypothetical route based on structural analogs.
How to characterize the structure of this compound using spectroscopic methods?
- ¹H/¹³C NMR : The methyl group at position 7 will show a singlet at ~δ 2.4 ppm (¹H) and δ 20-25 ppm (¹³C). The aromatic protons adjacent to the methyl group (positions 6 and 8) will exhibit deshielding due to the electron-donating effect, appearing as doublets in δ 7.1-7.5 ppm .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 165.05 (C₈H₈N₂S). Fragmentation patterns should include loss of NH₂ (Δ m/z 16) and CH₃ (Δ m/z 15) .
- IR Spectroscopy : N-H stretching (~3350 cm⁻¹), C=S (1050-1150 cm⁻¹), and aromatic C-H (3000-3100 cm⁻¹) .
Advanced Research Questions
What strategies resolve low yields in the cyclization step during synthesis?
Low yields in cyclization may arise from steric hindrance by the methyl group or incomplete oxidation. Mitigation approaches:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
- Catalyst Addition : Introduce Lewis acids (e.g., ZnCl₂) to direct regioselective cyclization .
- Temperature Modulation : Gradual heating (80-100°C) improves reaction completion but may require inert atmospheres to prevent decomposition .
Q. Table 2: Reaction Condition Optimization
| Variable | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, CH₃CN, EtOH | DMF | +20% |
| Temperature (°C) | 60, 80, 100 | 80 | +15% |
| Catalyst | None, ZnCl₂, FeCl₃ | ZnCl₂ (5 mol%) | +25% |
How does the methyl group influence biological activity compared to halogenated analogs?
The methyl group’s electron-donating nature alters electronic and steric properties:
- Binding Affinity : Methyl may reduce electronegativity compared to halogens (e.g., F, Br), decreasing interactions with polar enzyme pockets. This could lower inhibitory potency but improve membrane permeability .
- Metabolic Stability : Methyl groups resist oxidative metabolism better than halogens, potentially enhancing pharmacokinetics .
- Case Study : For halogenated analogs, 5-Fluoro derivatives show higher anticancer activity (IC₅₀ = 12.5 µM in HeLa) than 5-Bromo (IC₅₀ = 18.7 µM). Methyl substitution may shift activity profiles .
What in vitro models assess the anticancer potential of this compound?
- Cell Lines : Test against HeLa (cervical), MCF7 (breast), and A549 (lung) cancer cells using MTT assays .
- Dose-Response : Evaluate IC₅₀ values over 24-72 hours. Compare with cisplatin (positive control) and halogenated analogs.
- Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .
Q. Table 3: Hypothetical Anticancer Activity of 7-Methyl Derivative
| Compound | HeLa IC₅₀ (µM) | MCF7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|---|
| 5-Fluoro analog | 12.5 | 15.0 | - |
| 7-Methyl derivative* | 18.0 (est.) | 22.0 (est.) | 25.0 (est.) |
*Predicted based on methyl’s reduced electronegativity.
How to design structure-activity relationship (SAR) studies for derivatives?
- Substitution Patterns : Modify substituents at positions 5 (halogens), 7 (alkyl/aryl), and the amine group (acylation, alkylation) .
- Assays : Test derivatives for:
- Enzymatic inhibition (e.g., acetylcholinesterase for Alzheimer’s applications ).
- Antiviral activity (e.g., herpes simplex virus ).
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with bioactivity .
Q. Table 4: Proposed SAR Modifications
| Position | Modification | Expected Impact |
|---|---|---|
| 5 | Cl, Br, I | Increased steric bulk |
| 7 | Ethyl, phenyl | Enhanced lipophilicity |
| Amine | Acetyl, benzyl | Altered pharmacokinetics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
